N-(4-bromo-3-methylphenyl)-5-nitrothiophene-2-carboxamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-5-nitrothiophene-2-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a bromo-substituted phenyl ring, a nitro-substituted thiophene ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Substitution: Formation of N-(4-azido-3-methylphenyl)-5-nitrothiophene-2-carboxamide.
Reduction: Formation of N-(4-bromo-3-methylphenyl)-5-aminothiophene-2-carboxamide.
Oxidation: Formation of N-(4-bromo-3-carboxyphenyl)-5-nitrothiophene-2-carboxamide.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-5-nitrothiophene-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)benzamide
- N-(4-bromo-3-methylphenyl)-N’-(3,4-dichlorophenyl)urea
- N-cyclohexyl 4-bromo-3-methoxybenzamide
Uniqueness
N-(4-bromo-3-methylphenyl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both a nitro-substituted thiophene ring and a bromo-substituted phenyl ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and material science.
Properties
Molecular Formula |
C12H9BrN2O3S |
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Molecular Weight |
341.18 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-5-nitrothiophene-2-carboxamide |
InChI |
InChI=1S/C12H9BrN2O3S/c1-7-6-8(2-3-9(7)13)14-12(16)10-4-5-11(19-10)15(17)18/h2-6H,1H3,(H,14,16) |
InChI Key |
TVZGOIYYBHETMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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